Emideltide

Sleep Neurobiology EEG Analysis Peptide Pharmacology

Secure Emideltide (DSIP), the indispensable nonapeptide reference standard for preclinical sleep, stress-response, and antioxidant research. Unlike uncharacterized analogs, Emideltide delivers a peer-reviewed, quantifiable 35% increase in EEG delta activity, making it the mandatory positive control for calibrating in vivo sleep models and validating SAR studies. Substituting with unverified analogs introduces experimental variability—choose the canonical, well-characterized baseline to guarantee assay sensitivity, reproducibility, and direct data comparability across your research programs. For use in R&D only; not for human therapeutic applications.

Molecular Formula C35H48N10O15
Molecular Weight 848.8 g/mol
CAS No. 69431-45-4
Cat. No. B10799665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmideltide
CAS69431-45-4
Molecular FormulaC35H48N10O15
Molecular Weight848.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
InChIInChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1
InChIKeyZRZROXNBKJAOKB-GFVHOAGBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emideltide (CAS 69431-45-4): The Prototypical Delta Sleep-Inducing Nonapeptide for Sleep Neurobiology and Stress Physiology Research


Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a synthetic nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (WAGGDASGE) [1]. First isolated from rabbit cerebral venous blood during slow-wave sleep, it was named for its ability to induce delta EEG activity and reduce motor activity [2]. Emideltide is the canonical, well-characterized reference standard in the DSIP peptide class and is primarily studied for its roles in sleep regulation, stress response modulation, and antioxidant activity [3]. As the foundational compound, it serves as the essential baseline against which all DSIP analogs are measured, making it indispensable for comparative pharmacology and structure-activity relationship (SAR) studies [4].

The Pitfalls of Generic Substitution: Why Emideltide (DSIP) Cannot Be Replaced by Arbitrary Analogs in Critical Research


Substituting Emideltide with a structurally related DSIP analog is not scientifically valid without rigorous justification, as even single amino acid modifications can drastically alter or abolish biological activity. Comparative studies reveal a wide spectrum of effects among DSIP analogs: some are more potent somnogens, while others are inactive or even suppress sleep [1]. For instance, the phosphorylated analog P-DSIP exhibits a 5-fold higher sleep-promoting potency than Emideltide, and certain analogs like [beta-Ala2]DSIP significantly suppress slow-wave sleep [2]. This functional divergence underscores that Emideltide possesses a unique activity profile and serves as the essential reference standard. Relying on an uncharacterized analog introduces significant experimental variability and confounds data interpretation, making Emideltide the only reliable choice for studies where reproducibility and a well-defined, baseline pharmacological effect are paramount [3].

Quantitative Differentiators of Emideltide: A Head-to-Head Evidence Guide for Scientific Selection


Specificity of EEG Delta Activity Induction: Emideltide vs. 8 Other Peptides and Controls

In a direct, double-blinded head-to-head comparison in rabbits, intracerebroventricular infusion of Emideltide (synthetic DSIP, 6 nmol/kg) demonstrated a highly specific effect on EEG delta activity. The mean increase in EEG delta power was 35% in the neocortex and limbic cortex compared to control animals receiving CSF-like solution or any of the other 8 peptides tested, which included metabolic fragments and nonapeptide analogues [1]. This establishes Emideltide's unique and specific electrophysiological signature, differentiating it from closely related peptides that did not produce this effect.

Sleep Neurobiology EEG Analysis Peptide Pharmacology

Comparative Hypnogenic Efficacy: Emideltide vs. 22 Structural Analogs in Sleep Induction

A comparative study evaluated the hypnogenic properties of Emideltide (DSIP) against 22 of its structural analogs in unrestrained rabbits. Emideltide, administered intraventricularly at a dose of 60 µg, induced sleep lasting 55-65 minutes, during which the amount of delta-waves on the EEG reached 230% of the initial level [1]. Of all 22 analogs tested, only a DPhe-containing compound showed comparable activity, while the vast majority of other analogs were either significantly less active or had no hypnogenic activity whatsoever [1]. This data confirms that Emideltide is not only a potent inducer of delta sleep but also one of the very few molecules in its class to exhibit robust and reproducible sleep-promoting effects.

Sleep Pharmacology Structure-Activity Relationship (SAR) In Vivo Electrophysiology

Differential Antioxidant Enzyme Modulation: Dose-Dependent Effects of Emideltide in a Rodent Stress Model

Emideltide (DSIP) exhibits a complex, dose-dependent modulation of antioxidant enzyme systems, a property that is likely not shared universally across all DSIP analogs. In a rat model of acute restraint stress, a specific dose of Emideltide (40 µg/kg, i.p.) significantly increased the activities of the key antioxidant enzymes catalase and superoxide dismutase (SOD), along with malonic dialdehyde (MDA) concentration, in liver homogenates . However, at higher doses (120 and 360 µg/kg), these effects were reversed or abolished, demonstrating a narrow, U-shaped dose-response curve for its antioxidant activity . This precise dose-dependent regulation contrasts with the linear or more potent effects seen with some antioxidant analogs and highlights Emideltide's role as a nuanced physiological modulator rather than a direct scavenger.

Oxidative Stress Antioxidant Pharmacology Stress Physiology

Comparative Sleep Architecture: Emideltide's Effects on NREM Sleep vs. Phosphorylated Analog P-DSIP

While the phosphorylated analog P-DSIP demonstrates 5-fold higher sleep-promoting potency compared to Emideltide (DSIP) in the same assay [1], this increased potency does not equate to functional equivalence. Emideltide has been shown to increase non-rapid eye movement (NREM) and total sleep in free-moving rats [2], an effect that is distinct from P-DSIP's more pronounced enhancement of paradoxical sleep (81% increase) [1]. This difference in sleep architecture modulation, coupled with P-DSIP's engineered resistance to enzymatic degradation and blood-brain barrier penetration [3], indicates that these molecules are not interchangeable. Emideltide serves as the reference for a natural sleep-modulating profile, while P-DSIP is a modified tool with a distinct pharmacodynamic signature.

Sleep Architecture Comparative Pharmacology Peptide Stability

High-Value Research and Industrial Applications for Emideltide Based on Quantified Differentiation


Validation and Calibration of In Vivo Sleep EEG Assays

Emideltide's unique and highly specific 35% increase in EEG delta activity, established in a rigorous double-blind comparison against 8 other peptides [1], makes it the gold-standard positive control for validating new in vivo models of sleep or for calibrating EEG analysis pipelines. Its predictable and quantifiable effect on sleep architecture ensures assay sensitivity and reproducibility, which is a critical requirement for preclinical sleep research in both academic and pharmaceutical settings [2].

Benchmark for Structure-Activity Relationship (SAR) Studies of DSIP Analogs

For researchers engaged in peptide engineering and SAR studies, Emideltide is the indispensable reference compound. As demonstrated by studies comparing it against 22 structural analogs, Emideltide provides a known, quantifiable baseline of hypnogenic activity (230% increase in delta-waves at 60 µg) [3]. Newly synthesized analogs must be screened against this benchmark to determine if a structural modification enhances, diminishes, or eliminates the core biological activity of the class.

Investigating the Neurobiology of Stress and Redox Homeostasis

Emideltide's dose-dependent, U-shaped effect on key antioxidant enzymes like catalase and SOD provides a unique tool for dissecting the nuanced relationship between sleep-regulating peptides, stress, and cellular redox state. This property is distinct from more direct antioxidants and allows for the study of complex, modulatory physiological responses. Procurement of Emideltide is essential for studies aiming to replicate or build upon this specific, published phenomenon, ensuring experimental continuity and data comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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